molecular formula C25H18F4N2O3 B2692220 [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 956262-56-9

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No. B2692220
CAS RN: 956262-56-9
M. Wt: 470.424
InChI Key: GMYWCBFQUDWBFD-UHFFFAOYSA-N
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Description

“[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate” is a chemical compound with the molecular formula C25H18F4N2O3 and a molecular weight of 470.4156328 .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of this compound comprises a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The exact chemical reactions involving this specific compound are not detailed in the available resources.

Scientific Research Applications

Crystal Structure Analysis

Research on substituted pyrazolines, including fluorophenyl derivatives, reveals their unique crystal structures, which can have implications for understanding molecular interactions and designing new materials or drugs. For instance, studies on four substituted pyrazolines have highlighted how modifications in the molecule can influence its conformation and intermolecular interactions, potentially affecting its physical properties and reactivity (Chopra et al., 2007).

Anticancer Applications

Pyrazolone-enamine compounds, synthesized through the reaction of certain carbonyl compounds with amino groups, have shown potential as anticancer agents. These compounds, characterized by their pyrazolone-enamine structure, exhibited cytostatic effects on human liver cancer cells, suggesting a role for similar molecules in cancer therapy research (Yan et al., 2015).

Environmental and Analytical Chemistry

The anaerobic transformation of phenol derivatives by environmental consortia demonstrates the utility of fluorophenol analogues in tracing environmental biochemical processes, such as the conversion of phenol to benzoate. This research can inform bioremediation strategies and the development of environmental monitoring tools (Genthner et al., 1989).

Diabetes Research

Research into antihyperglycemic agents has led to the synthesis of pyrazolone derivatives that show promise in treating diabetes by affecting glucose reabsorption. This highlights the potential of fluorophenyl-pyrazolone compounds in developing new treatments for metabolic disorders (Kees et al., 1996).

Fluorescent Chemosensors

Pyrazoline derivatives have been investigated for their potential as fluorescent chemosensors, capable of detecting metal ions like Fe3+. This application is crucial for developing new materials for sensing and imaging purposes, offering insights into cellular processes or environmental monitoring (Khan, 2020).

Enzyme Inhibition for Disease Treatment

Compounds with a pyrazolone core have been explored for their ability to inhibit enzymes relevant to disease processes, including those involved in cancer and inflammation. The synthesis and evaluation of such compounds for enzyme inhibition can contribute to the discovery of novel therapeutic agents (Li et al., 2005).

properties

IUPAC Name

[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F4N2O3/c1-31-23(34-20-12-10-19(26)11-13-20)21(22(30-31)16-6-3-2-4-7-16)15-33-24(32)17-8-5-9-18(14-17)25(27,28)29/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYWCBFQUDWBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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